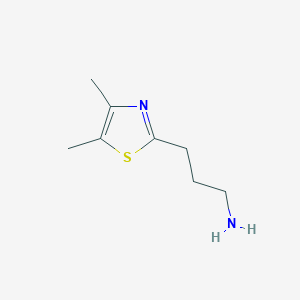

2-Thiazolepropanamine, 4,5-dimethyl-

説明

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the alkylation of 2-amino-4,5-dimethylthiazole with alcohols like isopropanol and cyclohexanol in sulfuric acid has been shown to yield isopropylamino- and cyclohexylamino-4,5-dimethylthiazoles with good efficiency . This demonstrates the versatility of thiazole compounds in undergoing chemical modifications to produce new derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial in determining their chemical and biological properties. X-ray diffraction studies have revealed the crystal structure of a related compound, 5-(2'-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole, showing a planar molecule with a dihedral angle of 8.9° between the thiadiazole and phenyl rings . Such structural insights are essential for understanding the interaction of these molecules with biological targets.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, which are important for their biological activity. The study of 2-(5-nitro-2-thienyl)thiazoles has shown that these compounds can be synthesized through halogen displacement reactions and further modified to produce thiazole-4-carboxaldehyde hydrazones with antiprotozoal activity . This highlights the chemical reactivity of thiazole derivatives and their potential for generating new therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as their spectroscopic profiles and electronic properties, are key to their function. For example, the absorption spectra of 2,5-dimercapto-1,3,4-thiadiazole and its methyl derivatives have been studied, revealing shifts in absorption maxima among its tautomeric forms . Additionally, the electronic properties and biological activity of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole have been extensively investigated, showing promising anticancer properties . These studies underscore the importance of understanding the intrinsic properties of thiazole derivatives to harness their biological potential.

科学的研究の応用

1. Anticancer and Antitumor Applications

4,5-Dimethyl-2-Thiazolepropanamine derivatives have been extensively studied for their potential in cancer treatment. These compounds have shown significant cytotoxic effects on various cancer cell lines, including breast cancer, lung adenocarcinoma, and glioma cells. For instance, some thiazole derivatives have demonstrated high effectiveness against adenocarcinomic human alveolar basal epithelial cells and rat glioma cell lines, with certain compounds inducing apoptosis in these cells (Yurttaş et al., 2018). Additionally, thiazole derivatives containing the 4,5-dimethylthiazolyl moiety have shown potential as tubulin polymerization inhibitors, indicating their utility in developing anticancer therapies (El-Abd et al., 2022).

2. Antimicrobial and Antiprotozoal Properties

These compounds have also been evaluated for their antimicrobial activities. For example, various thiazole derivatives have been tested against bacterial strains like Xanthomonas oryzae pv. oryzae, showing promising antibacterial activities (Song et al., 2017). Moreover, certain thiazole derivatives have displayed moderate activity against protozoal infections like Trypanosoma cruzi, suggesting their potential use in treating diseases such as Chagas' disease and leishmaniasis (de Souza et al., 2002).

3. Synthesis and Structural Studies

Research has also focused on the synthesis and structural characterization of 4,5-dimethyl-2-thiazolepropanamine derivatives. These studies are crucial for understanding the properties and potential applications of these compounds in various fields. For instance, the efficient synthesis of novel 4,5-dimethyl thiazole-hydrazone derivatives has been reported, providing insights into their structure-activity relationship in anticancer applications (Evren et al., 2020).

Safety and Hazards

The safety data sheet for similar compounds suggests that they may cause skin irritation, serious eye irritation, and respiratory irritation . They may also be harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to handle these compounds with care, using protective gloves, protective clothing, eye protection, and face protection .

将来の方向性

Thiazoles have been recognized for their wide range of biological activities, making them a promising area for future research . The development of new thiazole derivatives with variable substituents could lead to the discovery of compounds with enhanced biological activities . Furthermore, a better understanding of the mechanism of action of these compounds could guide the design and structure–activity relationship of bioactive molecules .

特性

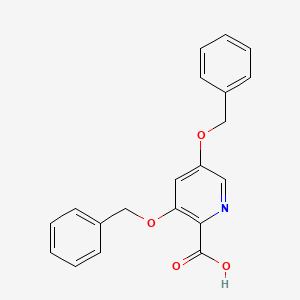

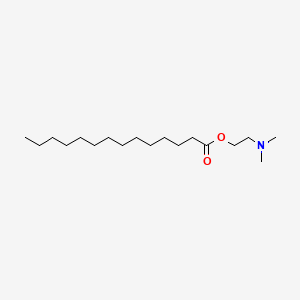

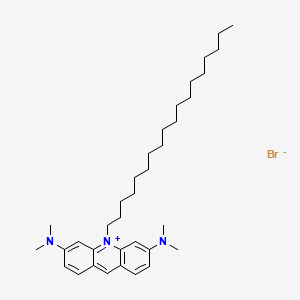

IUPAC Name |

3-(4,5-dimethyl-1,3-thiazol-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-6-7(2)11-8(10-6)4-3-5-9/h3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBFDCHQTALABK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CCCN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-](/img/structure/B3026496.png)

![2-[4-Methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;molecular hydrogen;dihydrochloride](/img/structure/B3026498.png)